2-sulfanyl-1,4-dihydroimidazol-5-one

Cannabinoid Pharmacology GPCR Ligand Design Thiohydantoin SAR

2-Sulfanyl-1,4-dihydroimidazol-5-one (also indexed as 2-thioxoimidazolidin-4-one or 2-thiohydantoin; CAS 503-87-7) is a five-membered heterocycle of molecular formula C3H4N2OS and molecular weight 116.14 g/mol, featuring a thiol/thione group at position 2 and a carbonyl at position 5 within a partially saturated imidazole ring. This scaffold serves as the unsubstituted parent of two pharmacologically distinct series: the sulfanyldihydroimidazolones (HDL-C modulators) and the 2-thiohydantoins (CB1 cannabinoid receptor ligands).

Molecular Formula C3H4N2OS
Molecular Weight 116.14 g/mol
Cat. No. B7789129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-sulfanyl-1,4-dihydroimidazol-5-one
Molecular FormulaC3H4N2OS
Molecular Weight116.14 g/mol
Structural Identifiers
SMILESC1C(=O)NC(=N1)S
InChIInChI=1S/C3H4N2OS/c6-2-1-4-3(7)5-2/h1H2,(H2,4,5,6,7)
InChIKeyUGWULZWUXSCWPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Sulfanyl-1,4-dihydroimidazol-5-one (2-Thiohydantoin) – Core Scaffold Identity and Procurement Baseline


2-Sulfanyl-1,4-dihydroimidazol-5-one (also indexed as 2-thioxoimidazolidin-4-one or 2-thiohydantoin; CAS 503-87-7) is a five-membered heterocycle of molecular formula C3H4N2OS and molecular weight 116.14 g/mol, featuring a thiol/thione group at position 2 and a carbonyl at position 5 within a partially saturated imidazole ring . This scaffold serves as the unsubstituted parent of two pharmacologically distinct series: the sulfanyldihydroimidazolones (HDL-C modulators) and the 2-thiohydantoins (CB1 cannabinoid receptor ligands) [1][2].

Why 2-Sulfanyl-1,4-dihydroimidazol-5-one Cannot Be Replaced by Hydantoin or 2-Mercaptoimidazoline in Research Applications


The thiol/thione moiety at position 2 confers physicochemical and pharmacological properties that are absent in the oxygen analog hydantoin (imidazolidine-2,4-dione) and fundamentally different from the fully saturated 2-mercaptoimidazoline (ETU). Replacing sulfur with oxygen eliminates the enhanced CB1 receptor affinity documented for 2-thioxoimidazolidin-4-ones and reduces dienophile reactivity [1][2]. Conversely, substituting the 5-carbonyl with a methylene group (as in ETU) abolishes the HDL-C-elevating activity unique to the sulfanyldihydroimidazolone scaffold [3]. Generic interchange therefore compromises target engagement and functional outcomes in both cannabinoid and lipid modulation research contexts.

Quantitative Differentiation Evidence: 2-Sulfanyl-1,4-dihydroimidazol-5-one vs. Closest Analogs


Sulfur-for-Oxygen Replacement Increases Human CB1 Cannabinoid Receptor Affinity

In a direct head-to-head series, 5,5'-diphenyl-2-thioxoimidazolidin-4-one derivatives (thiohydantoins) showed increased affinity for the human CB1 receptor compared to their 5,5'-diphenylimidazolidine-2,4-dione (hydantoin) counterparts. The most potent thiohydantoin (compound 31, 5,5'-bis(4-iodophenyl)-3-butyl-2-thioxoimidazolidin-4-one) displayed a Ki of 2188 nM, representing the highest CB1 affinity reported to date for both the hydantoin and thiohydantoin series when compared in the same [3H]SR141716A displacement assay [1][2].

Cannabinoid Pharmacology GPCR Ligand Design Thiohydantoin SAR

2-Thiohydantoin Exhibits Stronger Acidity (pKa 8.5) Than Hydantoin (pKa 9.0)

The pKa of 2-thiohydantoin is 8.5, making it a slightly stronger acid than hydantoin (pKa 9.0) [1]. This 0.5-unit difference shifts the ionization equilibrium at physiological pH: at pH 7.4, approximately 93% of 2-thiohydantoin exists in the deprotonated thiolate form versus approximately 97% protonated for hydantoin. The increased anionic character enhances aqueous solubility and alters binding interactions with positively charged protein pockets.

Physicochemical Profiling Ionization State Heterocycle Acidity

Thiohydantoins Are Significantly More Reactive Dienophiles Than Hydantoins

Experimental studies demonstrate that oxazolone and thiohydantoin dienophiles are substantially more reactive than hydantoins or dehydroalanine methyl esters in cycloaddition reactions. This enhanced reactivity is attributed to increased conjugation of nitrogen lone pairs into the thiocarbonyl group, which polarizes the C=S double bond more effectively than the C=O group in hydantoins [1].

Cycloaddition Chemistry Dienophile Reactivity Heterocycle Synthetic Utility

Sulfanyldihydroimidazolone Scaffold Demonstrates HDL-C Elevation >50% in Animal Models, Surpassing Thiohydantoin Stability-Optimized Analogs in Efficacy

Substituted sulfanyldihydroimidazolones (series 1, directly derived from the 2-sulfanyl-1,4-dihydroimidazol-5-one core) showed preferential HDL-C-elevating activity, with multiple compounds achieving ≥50% HDL-C increase in hypercholesterolemic rat models [1]. However, chemical and metabolic stability concerns motivated a shift to the 2-thioxoimidazolidin-4-one (thiohydantoin, series 2) scaffold, where lead compound 2.39 achieved 43% HDL-C elevation with improved stability [2]. The parent sulfanyldihydroimidazolone scaffold thus represents the higher-efficacy starting point, while the thiohydantoin series offers a stability-efficiency trade-off.

HDL-Cholesterol Modulation Cardiovascular Drug Discovery In Vivo Pharmacology

2-Thioxoimidazolidin-4-one Replaces Rhodanine Fragment in Factor Xa/XIa Inhibitor Design with Retained Activity

In a scaffold-hopping study targeting coagulation factors Xa and XIa, replacing the rhodanine (2-thioxothiazolidin-4-one) fragment with 2-thioxoimidazolidin-4-one (2-thiohydantoin) yielded hybrid derivatives that retained dual inhibitory activity against both factors. Specifically, eight derivatives inhibited both FXa and FXIa, while two compounds were selective for FXa and two for FXIa [1]. This demonstrates that the imidazolidinone scaffold can functionally substitute for rhodanine while offering distinct selectivity profiles.

Anticoagulant Drug Design Scaffold Replacement Serine Protease Inhibition

Commercially Available 2-Thiohydantoin (98% Purity) Serves as a Validated Synthetic Intermediate for Mutant IDH1 Inhibitors with Ki as Low as 420 nM

A series of 2-thiohydantoin compounds derived from the parent scaffold were identified as potent inhibitors of cancer-associated mutant isocitrate dehydrogenase 1 (IDH1), with Ki values as low as 420 nM. These compounds reduced cellular D2-hydroxyglutarate (D2HG) levels and impaired self-renewal of IDH1-mutated glioma cells [1]. The commercial availability of 2-thiohydantoin at 98% purity (Thermo Scientific, CAS 503-87-7) provides a ready starting material for this validated inhibitor series .

Cancer Metabolism Mutant IDH1 Inhibition Fragment-Based Drug Discovery

Optimal Research and Procurement Scenarios for 2-Sulfanyl-1,4-dihydroimidazol-5-one


Cannabinoid CB1 Receptor Ligand Development

When designing CB1 receptor ligands, the 2-thiohydantoin scaffold provides a documented affinity advantage over hydantoin-based templates. The sulfur atom increases CB1 binding, as demonstrated by the 2188 nM Ki of lead compound 31 in [3H]SR141716A displacement assays [1]. Procurement of the parent 2-sulfanyl-1,4-dihydroimidazol-5-one enables systematic SAR exploration around the N-1, N-3, and C-5 positions to optimize affinity and functional activity.

HDL-Cholesterol-Elevating Drug Discovery

The sulfanyldihydroimidazolone core scaffold has demonstrated superior in vivo HDL-C elevation (≥50% increase in hypercholesterolemic rats) compared to the stability-optimized thiohydantoin analog 2.39 (43% increase) [2]. Research groups pursuing HDL-targeted therapies should source the parent compound to build focused libraries that balance efficacy with chemical stability.

Anticoagulant Scaffold Replacement Studies

In programs seeking to replace the promiscuous rhodanine scaffold, 2-thioxoimidazolidin-4-one has been experimentally validated as a functional replacement, yielding dual Factor Xa/XIa inhibitors with tunable selectivity [3]. The parent compound serves as the starting material for generating hybrid anticoagulant candidates.

Mutant IDH1 Inhibitor Lead Optimization

2-Thiohydantoin derivatives have demonstrated Ki values as low as 420 nM against cancer-associated mutant IDH1, with cellular target engagement confirmed through D2HG reduction assays [4]. Procurement of high-purity 2-thiohydantoin (98%, CAS 503-87-7) provides a validated entry point for fragment growing and lead optimization in glioma-targeted oncology research.

Quote Request

Request a Quote for 2-sulfanyl-1,4-dihydroimidazol-5-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.